3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)propanamide
Description
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)propanamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a chlorophenyl group, an oxadiazole ring, and a dimethylphenyl group
Properties
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12-7-8-14(11-13(12)2)21-17(24)9-10-18-22-19(23-25-18)15-5-3-4-6-16(15)20/h3-8,11H,9-10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYDXDNNDKJBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions using chlorinated aromatic compounds.
Coupling with Dimethylphenyl Group: The final step involves coupling the oxadiazole intermediate with a dimethylphenyl group through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the aromatic rings, potentially leading to the formation of amine or reduced oxadiazole derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Hydroxylated derivatives of the aromatic rings.
Reduction: Amines or reduced oxadiazole derivatives.
Substitution: Substituted aromatic compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological processes affected by the compound. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)propanamide
- 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)propanamide
- 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)propanamide
Uniqueness
The uniqueness of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)propanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and interaction with biological targets compared to its analogs with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
